molecular formula C6H16ClN3S B1662560 Dimaprit Dihydrochloride CAS No. 23256-33-9

Dimaprit Dihydrochloride

Cat. No.: B1662560
CAS No.: 23256-33-9
M. Wt: 197.73 g/mol
InChI Key: XFELLTMDCGRCBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimaprit dihydrochloride can be synthesized through the reaction of 3-dimethylaminopropylamine with thiourea, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction typically involves the following steps:

    Reaction of 3-dimethylaminopropylamine with thiourea: This step forms the intermediate compound, 3-(dimethylamino)propyl isothiourea.

    Addition of hydrochloric acid: The intermediate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Dimaprit dihydrochloride primarily undergoes substitution reactions due to the presence of the isothiourea group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: The major products are typically substituted isothiourea derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Reactions: Reduction can yield amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Dimaprit dihydrochloride is unique due to its high selectivity for histamine H2 receptors. Similar compounds include:

This compound stands out due to its specificity and effectiveness in selectively targeting H2 receptors, making it a valuable tool in research and pharmacology .

Properties

CAS No.

23256-33-9

Molecular Formula

C6H16ClN3S

Molecular Weight

197.73 g/mol

IUPAC Name

3-(dimethylamino)propyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H

InChI Key

XFELLTMDCGRCBW-UHFFFAOYSA-N

SMILES

CN(C)CCCSC(=N)N.Cl.Cl

Canonical SMILES

CN(C)CCCSC(=N)N.Cl

Key on ui other cas no.

23256-33-9

Pictograms

Irritant

Related CAS

65119-89-3 (Parent)

Synonyms

Dihydrochloride, Dimaprit
Dimaprit
Dimaprit Dihydrochloride
Dimaprit Maleate (1:1)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-3-(dimethylamino)propane hydrochloride (200 g), thiourea (98.1 g) and ethanol (11) was stirred and heated under reflux for 25 hours. The solution was cooled to ambient temperature and ethyl acetate added until permanent opalescence was obtained. The mixture was stored at 4° C. overnight then filtered to give S-[3-(dimethylamino)propyl]isothiourea dihydrochloride as a colourless solid. (283 g), m.p. 155°-159° C.
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200 g
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98.1 g
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S-[3-(dimethylamino)propyl]isothiourea dihydrochloride

Synthesis routes and methods II

Procedure details

3-(Dimethylamino)-1-chloropropane hydrochloride (79 g) in ethanol (300 ml) was added over a period of 5 mins to a mixture of thiourea (38 g) in ethanol (500 ml). The resultant mixture was boiled under reflux and ethanol (100 ml) was removed by distillation. Further quantities of 3-(dimethylamino)-1-chloropropane hydrochloride (8 g and 4 g) were added after 30 hrs and 54 hrs. refluxing. After the mixture had boiled under reflux for a total of 78 hours the solvent was removed by evaporation to give a moist solid which was filtered off and recrystallised from methanol/isopropanol to give the title product (92.9 g, 79%) m.p. 160.5°-161.5°.
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79 g
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reactant
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38 g
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reactant
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300 mL
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500 mL
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resultant mixture
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title product
Yield
79%

Synthesis routes and methods III

Procedure details

Equimolar quantities of thiourea and 3-(dimethylamino)-1-chloropropane hydrochloride and a little ethanol are heated together at 140° for 3 hours, and the cooled mixture is recrystallised from methanol/isopropanol to give the title product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimaprit Dihydrochloride
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